molecular formula C15H21N3O3 B7169202 N-carbamoyl-3-[2-(2-methoxyphenyl)pyrrolidin-1-yl]propanamide

N-carbamoyl-3-[2-(2-methoxyphenyl)pyrrolidin-1-yl]propanamide

Cat. No.: B7169202
M. Wt: 291.35 g/mol
InChI Key: QPIZCCHTVDDPQS-UHFFFAOYSA-N
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Description

N-carbamoyl-3-[2-(2-methoxyphenyl)pyrrolidin-1-yl]propanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with a methoxyphenyl group, making it a versatile molecule for chemical synthesis and research.

Properties

IUPAC Name

N-carbamoyl-3-[2-(2-methoxyphenyl)pyrrolidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-21-13-7-3-2-5-11(13)12-6-4-9-18(12)10-8-14(19)17-15(16)20/h2-3,5,7,12H,4,6,8-10H2,1H3,(H3,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIZCCHTVDDPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2CCC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-3-[2-(2-methoxyphenyl)pyrrolidin-1-yl]propanamide typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable pyrrolidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-3-[2-(2-methoxyphenyl)pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using thionyl chloride followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-carbamoyl-3-[2-(2-methoxyphenyl)pyrrolidin-1-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-carbamoyl-3-[2-(2-methoxyphenyl)pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-carbamoyl-3-[2-(2-methoxyphenyl)pyrrolidin-1-yl]butanamide
  • N-carbamoyl-3-[2-(2-methoxyphenyl)pyrrolidin-1-yl]pentanamide

Uniqueness

N-carbamoyl-3-[2-(2-methoxyphenyl)pyrrolidin-1-yl]propanamide stands out due to its specific substitution pattern and the presence of the methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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